An In-depth Technical Guide to (1-Chloro-2-formylvinyl)ferrocene: Synthesis, Properties, and Applications
An In-depth Technical Guide to (1-Chloro-2-formylvinyl)ferrocene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Chloro-2-formylvinyl)ferrocene, a fascinating organometallic compound, stands at the intersection of metallocene chemistry and functionalized organic synthesis. Its unique structure, featuring the stable ferrocenyl moiety appended to a reactive β-chloroacrolein framework, makes it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the fundamental properties of (1-Chloro-2-formylvinyl)ferrocene, from its synthesis and characterization to its reactivity and potential applications, offering a technical resource for researchers in organometallic chemistry, materials science, and drug development.
The core of this molecule is the ferrocene unit, an iron atom sandwiched between two cyclopentadienyl rings, which imparts remarkable stability and unique electrochemical properties. The attached (1-chloro-2-formylvinyl) group, however, introduces a site of high reactivity, making this compound a versatile building block. This guide will delve into the scientific principles underpinning its synthesis and reactions, providing both theoretical understanding and practical, step-by-step protocols.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 12085-68-6 | [1] |
| Molecular Formula | C₁₃H₁₁ClFeO | [1] |
| Molecular Weight | 274.52 g/mol | [1] |
| Appearance | Deep purple crystals | [2] |
| Melting Point | 76–77 °C | [2] |
Synthesis of (1-Chloro-2-formylvinyl)ferrocene
The primary and most efficient route to (1-Chloro-2-formylvinyl)ferrocene is through a Vilsmeier-Haack type reaction, starting from the readily available acetylferrocene.[2] This reaction involves the formylation of the acetyl group, followed by chlorination.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, from a substituted amide (in this case, N,N-dimethylformamide, DMF) and an acid halide (phosphorus oxychloride, POCl₃). This reagent then acts as the formylating and chlorinating agent.
Caption: Vilsmeier-Haack synthesis of (1-Chloro-2-formylvinyl)ferrocene.
Experimental Protocol: Synthesis from Acetylferrocene[2]
Materials:
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Acetylferrocene
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N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate solution
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Water
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Sodium sulfate (Na₂SO₄)
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Ether
Procedure:
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In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer and an inert gas inlet, dissolve acetylferrocene (0.1 mol) in N,N-dimethylformamide (0.32 mol).
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Cool the mixture in an ice bath.
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Slowly add phosphorus oxychloride (0.11 mol) to the stirred solution, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The color will change to a deep purple.
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Pour the reaction mixture into a beaker containing crushed ice and water.
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Neutralize the mixture by slowly adding a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
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Extract the aqueous phase multiple times with ether.
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Combine the organic extracts and wash them carefully with saturated aqueous sodium bicarbonate solution and then with water.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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The resulting deep purple crystals of (1-Chloro-2-formylvinyl)ferrocene can be further purified by recrystallization if necessary. An 85-93% yield can be expected.[2]
Spectroscopic Characterization
Due to the lack of directly published and citable full spectroscopic data, this section provides an overview of the expected spectroscopic features of (1-Chloro-2-formylvinyl)ferrocene based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Expected)
The ¹H NMR spectrum is expected to show distinct signals for the protons of the ferrocenyl group and the vinyl substituent.
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Ferrocenyl Protons: The unsubstituted cyclopentadienyl (Cp) ring should exhibit a singlet around δ 4.2 ppm, integrating to 5 protons. The substituted Cp ring will show a more complex pattern, likely two multiplets (or triplets) for the α and β protons, each integrating to 2 protons, in the range of δ 4.5-5.0 ppm.
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Vinyl Protons: The vinyl proton (=CH-CHO) is expected to appear as a singlet or a doublet (if coupled to the formyl proton) in the downfield region, likely between δ 6.0 and 7.0 ppm.
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Formyl Proton: The aldehyde proton (-CHO) will be the most downfield signal, appearing as a singlet or a doublet between δ 9.0 and 10.0 ppm.
¹³C NMR Spectroscopy (Expected)
The ¹³C NMR spectrum will provide information about the carbon framework.
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Ferrocenyl Carbons: The unsubstituted Cp ring will show a single peak around 69-70 ppm. The substituted Cp ring will display three signals: one for the ipso-carbon (the carbon attached to the vinyl group) and two for the other four carbons.
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Vinyl Carbons: Two signals are expected for the vinyl carbons. The carbon bearing the ferrocenyl group (C-Fc) and the carbon attached to the chlorine (C-Cl) will likely resonate in the range of 120-140 ppm.
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Carbonyl Carbon: The aldehyde carbonyl carbon will appear as a characteristic downfield signal, typically in the range of 190-200 ppm.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1670-1700 cm⁻¹.
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C=C Stretch (Vinyl): A medium to weak absorption band around 1600-1640 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.
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Ferrocene Bands: Characteristic absorptions for the ferrocene moiety, including C-H stretching around 3100 cm⁻¹, C-C stretching in the rings around 1410, 1108, and 1002 cm⁻¹, and a band around 820 cm⁻¹ for the out-of-plane C-H bending.
Mass Spectrometry (Expected)
Mass spectrometry will confirm the molecular weight of the compound.
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Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of (1-Chloro-2-formylvinyl)ferrocene (274.52 g/mol ) is expected. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion peak and chlorine-containing fragments.
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Fragmentation Pattern: Common fragmentation pathways for ferrocene derivatives include the loss of the substituent, the cyclopentadienyl rings, or the iron atom.
Reactivity and Synthetic Applications
(1-Chloro-2-formylvinyl)ferrocene is a bifunctional molecule with two primary sites of reactivity: the electrophilic aldehyde and the vinyl chloride moiety.
Reactions at the Aldehyde Group
The formyl group can undergo typical aldehyde reactions such as oxidation, reduction, and condensation. For instance, it can be a precursor for the synthesis of ferrocenyl-substituted pyrazole derivatives through condensation with hydrazine derivatives.[3]
Reactions at the Vinyl Chloride Group
The vinyl chloride group is susceptible to nucleophilic substitution and elimination reactions.
One of the most significant applications of (1-Chloro-2-formylvinyl)ferrocene is its role as a key intermediate in the synthesis of ethynylferrocene.[2] This transformation is achieved through a base-induced elimination of HCl.
Caption: Synthesis of Ethynylferrocene from (1-Chloro-2-formylvinyl)ferrocene.
Electropolymerization
(1-Chloro-2-formylvinyl)ferrocene can undergo reductive electropolymerization, both as a homopolymer and as a copolymer with other monomers. This property opens up possibilities for creating novel redox-active polymer films with potential applications in sensors and electrocatalysis.[4]
Potential Applications
The unique combination of the redox-active ferrocene unit and the reactive vinyl aldehyde functionality makes (1-Chloro-2-formylvinyl)ferrocene a promising candidate for various applications:
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Precursor in Organic Synthesis: As demonstrated by its use in the synthesis of ethynylferrocene and ferrocenylpyrazoles, it serves as a versatile starting material for more complex ferrocene-containing molecules.
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Monomer for Redox-Active Polymers: Its ability to be electropolymerized allows for the creation of functional materials with tunable electronic properties.
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Component in Drug Development: Ferrocene and its derivatives have shown promise in medicinal chemistry. The reactive handles on (1-Chloro-2-formylvinyl)ferrocene could be used to incorporate the ferrocenyl moiety into biologically active molecules.
Conclusion
(1-Chloro-2-formylvinyl)ferrocene is a readily accessible and highly versatile organometallic compound. Its synthesis via the Vilsmeier-Haack reaction is efficient and high-yielding. While detailed spectroscopic data in the public domain is scarce, its structural features allow for predictable characterization. The dual reactivity of the aldehyde and vinyl chloride groups makes it a valuable intermediate for a range of synthetic transformations, most notably in the preparation of ethynylferrocene and in the formation of redox-active polymers. For researchers in organometallic synthesis, materials science, and medicinal chemistry, (1-Chloro-2-formylvinyl)ferrocene offers a gateway to a wide array of functional ferrocene-based molecules and materials. Further exploration of its reactivity and the properties of its derivatives is a promising area for future research.
References
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Synthesis and Characterization of Some Novel Ferrocenyl Derivatives of Pyrazole Analogues. SAS Journal of Chemistry. [Link]
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Supporting informations 1.1 General 1H and 13C NMR spectra were recorded in the indicated deuterated solvents in a Bruker Avance. Rsc.org. [Link]
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Ferrocene, ethynyl-. Organic Syntheses Procedure. [Link]
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Synthesis and characterization of ferrocene containing organometallic compounds. ethesis. [Link]
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Synthesis and structure analysis of ferrocene-containing pseudopeptides. https: //site.unibo. [Link]
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An Introduction to the Synthesis and Reactions of Ferrocene. AZoM. [Link]
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Electrocopolymerization of (1-Chloro-2-formylvinyl) ferrocene and Vinylpyridine Complex of Ruthenium. Acta Chimica Sinica. [Link]
